molecular formula C15H18O2 B1213164 Eremanthin CAS No. 37936-58-6

Eremanthin

Cat. No. B1213164
CAS RN: 37936-58-6
M. Wt: 230.3 g/mol
InChI Key: BWRZDLYJNURUHS-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eremanthin is a sesquiterpene lactone.

Scientific Research Applications

Antidiabetic and Antilipidemic Effects

Eremanthin, isolated from Costus speciosus, demonstrates significant hypoglycemic and hypolipidemic activities, making it a potential therapeutic agent for diabetes. In a study by Eliza, Daisy, Ignacimuthu, & Duraipandiyan (2009), eremanthin showed a dose-dependent reduction in plasma glucose levels and positive effects on various biochemical parameters in diabetic rats.

Anticancer Properties

Eremanthin has shown promising results as a potential anticancer agent. In vitro and in silico studies by AnitaRoy, Mary, Sabapathy, & Rajalakshmi (2020) highlight its effectiveness against breast cancer cell lines. Furthermore, Liu, Zhao, Song, Liu, & Kong (2020) reported its significant impact on human HeLa cervical cancer cells, suggesting its utility in cervical cancer treatment.

Antioxidant Activity

Eremanthin exhibits notable antioxidant properties. Eliza, Daisy, & Ignacimuthu (2010) demonstrated that eremanthin significantly reduces oxidative stress markers and enhances enzymatic activities related to oxidative defense in diabetic rats.

Non-Toxic Nature

A study on the genotoxicity of eremanthin by Dias, Takahashi, Sakamoto-Hojo, Vichnewski, & Sarti (1995) revealed that it does not show clastogenic effects on mammalian cells both in vivo and in vitro, indicating its non-toxic nature under tested conditions.

properties

CAS RN

37936-58-6

Product Name

Eremanthin

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13-,14-/m0/s1

InChI Key

BWRZDLYJNURUHS-XUXIUFHCSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C

SMILES

CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C

Canonical SMILES

CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C

Other CAS RN

37936-58-6

synonyms

eremanthin
eremanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eremanthin
Reactant of Route 2
Eremanthin
Reactant of Route 3
Eremanthin
Reactant of Route 4
Eremanthin
Reactant of Route 5
Eremanthin
Reactant of Route 6
Eremanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.